molecular formula C21H36O2 B153971 cis-8,11,14-Eicosatrienoic acid methyl ester CAS No. 21061-10-9

cis-8,11,14-Eicosatrienoic acid methyl ester

Cat. No.: B153971
CAS No.: 21061-10-9
M. Wt: 320.5 g/mol
InChI Key: QHATYOWJCAQINT-JPFHKJGASA-N
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Description

Dihomo-.gamma.-Linolenic Acid Methyl Ester is a methyl ester derivative of dihomo-.gamma.-linolenic acid, a 20-carbon chain omega-6 polyunsaturated fatty acid. It is primarily known for its role as a precursor in the biosynthesis of anti-inflammatory eicosanoids, such as prostaglandin E1. This compound is of significant interest due to its potential therapeutic applications in treating inflammatory disorders and its role in lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihomo-.gamma.-Linolenic Acid Methyl Ester can be synthesized through the esterification of dihomo-.gamma.-linolenic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion .

Industrial Production Methods: Industrial production of Dihomo-.gamma.-Linolenic Acid Methyl Ester often involves the extraction of dihomo-.gamma.-linolenic acid from natural sources, such as borage oil or evening primrose oil, followed by chemical esterification. The process may include steps like purification, concentration, and quality control to ensure the final product meets industry standards .

Types of Reactions:

    Oxidation: Dihomo-.gamma.-Linolenic Acid Methyl Ester can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidative degradation products.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of catalysts.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Dihomo-.gamma.-Linolenic Acid Methyl Ester has a wide range of scientific research applications:

Comparison with Similar Compounds

    Arachidonic Acid Methyl Ester: Another omega-6 polyunsaturated fatty acid methyl ester, but it leads to the production of pro-inflammatory eicosanoids.

    Gamma-Linolenic Acid Methyl Ester: A precursor to dihomo-.gamma.-linolenic acid, but with a shorter carbon chain.

Uniqueness: Dihomo-.gamma.-Linolenic Acid Methyl Ester is unique due to its anti-inflammatory properties and its role in producing anti-inflammatory eicosanoids, unlike arachidonic acid methyl ester, which produces pro-inflammatory compounds. Its therapeutic potential in treating inflammatory disorders and its role in lipid metabolism further distinguish it from similar compounds .

Properties

IUPAC Name

methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHATYOWJCAQINT-JPFHKJGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334008
Record name Methyl dihomo-gamma-linolenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21061-10-9
Record name Methyl dihomo-gamma-linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021061109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl dihomo-gamma-linolenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL DIHOMO-.GAMMA.-LINOLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQD3YK782Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying cis-8,11,14-Eicosatrienoic acid methyl ester in biofuel research?

A: The presence of this compound (C20:3n3) was observed in a study exploring the direct conversion of sugarcane bagasse into oil using microbial cultures []. This compound was specifically detected in a system where bagasse was inoculated with Trichoderma reesei and Rhodosporidium toruloides and subsequently subjected to direct methanolysis []. While the detection was considered tentative due to sample dilution, its presence suggests the potential for R. toruloides to produce this specific FAME. This is significant as it provides insight into the FAME profile generated through this specific bioconversion process, contributing to a deeper understanding of the potential of different microbial systems for biofuel production.

Q2: What challenges were encountered in analyzing the FAME profile, and how might they be addressed in future research?

A: The research highlighted the challenge of sample dilution in accurately analyzing the FAME profile []. The low concentration of FAMEs made it difficult to confidently identify and quantify individual components. To overcome this limitation, future research could explore methods for concentrating the extracted FAMEs, such as solid-phase extraction or liquid-liquid extraction techniques. Additionally, employing more sensitive analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) could provide more accurate identification and quantification, even at low concentrations. This would allow for a more comprehensive understanding of the FAME composition and contribute to optimizing the biofuel production process.

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